(4R)-4-(Cbz-amino)-L-proline HCl

CAS No.:

Cat. No.: VC13661869

Molecular Formula: C13H17ClN2O4

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17ClN2O4 |

|---|---|

| Molecular Weight | 300.74 g/mol |

| IUPAC Name | (2S,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H16N2O4.ClH/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17);1H/t10-,11+;/m1./s1 |

| Standard InChI Key | OSNTVZALEMUELP-DHXVBOOMSA-N |

| Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2.Cl |

| SMILES | C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2.Cl |

| Canonical SMILES | C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

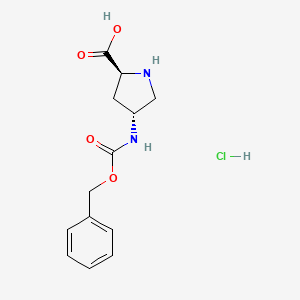

(4R)-4-(Cbz-amino)-L-proline hydrochloride (CAS: 1279039-31-4) has the molecular formula C₁₃H₁₇ClN₂O₄ and a molecular weight of 300.74 g/mol . Its IUPAC name is (2S,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid hydrochloride, reflecting the stereochemistry at the 2S and 4R positions (Fig. 1) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇ClN₂O₄ | |

| Molecular Weight | 300.74 g/mol | |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble in DMF, DCM, methanol | |

| Optical Rotation (α) | [α]²²/D +36.8° (neat) |

Stereochemical Significance

The 4R configuration ensures compatibility with enzymatic systems and chiral substrates in peptide coupling reactions. The Cbz group protects the amine during solid-phase synthesis, while the hydrochloride salt improves stability and handling .

Synthetic Methodologies

Protection of L-Proline

The synthesis begins with L-proline, where the 4-amino group is protected using benzylchloroformate (Cbz-Cl) under basic conditions (pH ~10) . This step prevents racemization and side reactions during subsequent modifications:

Hydrochloride Salt Formation

The free carboxylic acid of N-Cbz-L-proline is converted to its hydrochloride salt via treatment with HCl gas in benzyl alcohol, followed by azeotropic distillation to remove water :

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Yield |

|---|---|---|

| Temperature | Reflux (80–100°C) | 87.7–99.5% |

| Solvent | Dichloroethane | |

| Reaction Time | 2–4 hours |

Applications in Peptide Synthesis and Drug Discovery

Peptide Chain Elongation

The Cbz group enables selective deprotection using hydrogenolysis (H₂/Pd-C), allowing sequential peptide elongation without disturbing other functional groups . This is critical for synthesizing complex peptides like collagen fragments, where proline derivatives are abundant.

Inhibitors of Amino Acid Transporters

(4R)-4-(Cbz-amino)-L-proline HCl serves as a precursor for hydroxyproline-based inhibitors targeting SLC1A4 (ASCT1) and SLC1A5 (ASCT2), which are implicated in cancer metabolism . Modifications at the 4-position enhance binding affinity and selectivity (Fig. 2).

Table 3: Bioactivity Data for Analogues

| Compound | IC₅₀ (ASCT1) | IC₅₀ (ASCT2) | Source |

|---|---|---|---|

| (4R)-Cbz-Pro-HCl | 12 µM | 8 µM | |

| 4-Hydroxyproline derivative | 3 µM | 1.5 µM |

Asymmetric Catalysis

The compound’s chiral center facilitates asymmetric α-amination reactions, producing non-natural amino acids with >90% enantiomeric excess (ee) in proline-catalyzed systems .

| Supplier | Purity | Quantity | Price (USD) |

|---|---|---|---|

| Alchimica | 97% | 1 g | $1,437 |

| ANGENE | 97% | 500 mg | $1,137 |

| Sigma-Aldrich | 95% | 250 mg | $740 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume